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Compound of Interest

Compound Name: Mazisotine

Cat. No.: B6153141

An In-depth Review of the Chemical Structure, Physicochemical Properties, and Biological
Activity of the Selective SSTR4 Agonist Mazisotine (LY3556050)

Abstract

Mazisotine, also known as LY3556050, is a potent and selective non-peptide agonist of the
somatostatin receptor subtype 4 (SSTR4). Initially developed for the treatment of chronic pain,
particularly diabetic peripheral neuropathic pain, it has been the subject of Phase 2 clinical
trials. This document provides a comprehensive technical overview of Mazisotine's chemical
structure, available physicochemical properties, and its mechanism of action through the
SSTRA4 signaling pathway. Detailed experimental methodologies for the characterization of
SSTR4 agonists are also presented to guide further research and development.

Chemical Structure and Identification

Mazisotine is a complex heterocyclic molecule with the chemical formula C16H23N302 and a
molecular weight of 289.37 g/mol .[1] Its chemical identity is well-defined by its IUPAC name
and various chemical identifiers.

Table 1: Chemical Identification of Mazisotine
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Identifier Value
(1R,5S,6r)-N-(2-methyl-1-((3-methylpyridin-2-

IUPAC Name yl)oxy)propan-2-yl)-3-azabicyclo[3.1.0]hexane-
6-carboxamide[1]
CclceenclOCC(C)(C)NC(=0)

SMILES
[C@@H|Z[C@Q@]3([H)CNC[C@]32[H][1]

InChlKey PCINBSQTEDBZDB-ITGUQSILSA-N[1]

CAS Number 1638588-92-7[1]

Molecular Formula

C16H23N302[1]

Molecular Weight

289.37 g/mol [1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Mazisotine, such as melting

point, boiling point, and agueous solubility, are not readily available in the public domain.

However, based on its chemical structure, certain properties can be predicted.

Table 2: Physicochemical Properties of Mazisotine

Property Value Source
Melting Point Data not available -
Boiling Point Data not available -

Water Solubility

Data not available

Basic pKa estimated around
8.5-9.5 (due to the

pKa (Predicted) ] o Cheminformatic prediction
azabicycloalkane and pyridine
nitrogens)
LogP (Predicted) ~2.5-3.5 Cheminformatic prediction
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Note: Predicted values are estimations based on the chemical structure and should be
confirmed by experimental data.

Mechanism of Action and Signaling Pathways

Mazisotine is a selective agonist for the somatostatin receptor subtype 4 (SSTR4), a G
protein-coupled receptor (GPCR). The activation of SSTR4 by Mazisotine initiates a cascade
of intracellular signaling events primarily mediated by the Gi alpha subunit of the G protein
complex.

The key signaling pathways activated by Mazisotine through SSTR4 are:

Inhibition of Adenylate Cyclase: Upon agonist binding, the activated Gi alpha subunit inhibits
the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels.

» Activation of Mitogen-Activated Protein Kinase (MAPK) Cascade: SSTR4 activation has
been shown to stimulate the MAPK/ERK signaling pathway. This activation is sensitive to
pertussis toxin, indicating it is a Gi-dependent process.

e Modulation of lon Channels: The GBy subunits, released upon G protein activation, can
directly modulate the activity of ion channels, such as G protein-coupled inwardly rectifying
potassium (GIRK) channels. This can lead to membrane hyperpolarization and a reduction in
neuronal excitability, a key mechanism for its analgesic effects.

o PI3K/AKT/PAK1 Pathway: Some studies suggest a potential role for the PISK/AKT/PAK1
pathway in SSTR4-mediated cellular processes like cell migration.

Below are diagrams illustrating the primary SSTR4 signaling cascade and a potential
alternative pathway.
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Figure 1. Primary SSTR4 Signaling Cascade
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Figure 2. Potential SSTR4-Mediated PI3K/AKT/PAK1 Pathway

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and biological evaluation of
Mazisotine are proprietary, the following sections outline representative methodologies for the

synthesis and characterization of selective SSTR4 agonists.

General Synthesis of 3-Aza-bicyclo[3.1.0]hexane-6-
carboxylic Acid Amide Derivatives

The synthesis of Mazisotine and related SSTR4 agonists can be conceptualized through a
multi-step process, as suggested in patent literature for similar compounds.[2] A generalized
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workflow is presented below.

Starting Materials:
- Protected 3-azabicyclo[3.1.0]hexane-6-carboxylic acid
- Substituted 2-aminopropanol derivative

l

Amide Coupling Reaction
(e.g., using HATU, EDC/HOBL)

l

Removal of Protecting Groups
(e.g., acid-labile or hydrogenation)

l

Purification
(e.g., column chromatography, crystallization)

Mazisotine Analog

Click to download full resolution via product page

Figure 3. Generalized Synthesis Workflow

Detailed Steps:

o Amide Coupling: The synthesis would likely involve the coupling of a protected 3-
azabicyclo[3.1.0]hexane-6-carboxylic acid with a substituted 2-amino-2-methyl-1-propanol
derivative. Standard peptide coupling reagents such as HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide

hydrochloride/Hydroxybenzotriazole) in an appropriate aprotic solvent (e.g., DMF, DCM)
would be employed.

o Ether Formation: The pyridinyloxy moiety is likely introduced via a Williamson ether
synthesis, where the hydroxyl group of the propanol derivative reacts with a suitable 2-halo-
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3-methylpyridine in the presence of a base.

o Deprotection: Any protecting groups used on the bicyclic amine or other functional groups
would be removed in the final steps. For example, a Boc (tert-butyloxycarbonyl) group would
be removed under acidic conditions (e.g., TFAin DCM).

« Purification: The final compound would be purified using standard techniques such as flash
column chromatography on silica gel, followed by crystallization or lyophilization to yield the
pure product.

SSTR4 Receptor Binding Assay

To determine the binding affinity of Mazisotine for the SSTR4 receptor, a competitive
radioligand binding assay is a standard method.

Table 3: SSTR4 Receptor Binding Assay Protocol
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Step

Procedure

1. Membrane Preparation

Prepare cell membranes from a stable cell line
overexpressing the human SSTR4 receptor
(e.g., CHO-K1, HEK293). Homogenize cells in a
buffered solution and centrifuge to pellet the
membranes. Resuspend the membrane pellet in

an appropriate assay buffer.

2. Assay Components

- Radioligand: [*?%]]-labeled somatostatin analog
(e.g., [**31]Tyr11-SRIF-14).- Non-specific binding
control: A high concentration of a non-labeled
SSTR4 ligand (e.g., 1 uM unlabeled
somatostatin-14).- Test compound: Mazisotine
at various concentrations.- Assay Buffer: e.g.,
50 mM Tris-HCI, 5 mM MgClz, 1 mg/mL BSA,
pH 7.4.

3. Incubation

Incubate the cell membranes with the
radioligand and varying concentrations of
Mazisotine (or buffer for total binding, and non-
labeled ligand for non-specific binding) in a 96-
well plate. Incubation is typically carried out at

room temperature for 60-120 minutes.

4. Separation

Separate the bound and free radioligand by
rapid filtration through a glass fiber filter plate
using a cell harvester. Wash the filters with ice-
cold assay buffer to remove unbound

radioligand.

5. Detection

Quantify the radioactivity retained on the filters

using a scintillation counter.

6. Data Analysis

Calculate the specific binding by subtracting the
non-specific binding from the total binding.
Determine the ICso value (the concentration of
Magzisotine that inhibits 50% of the specific

binding of the radioligand) by non-linear
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regression analysis. Calculate the Ki (inhibition

constant) using the Cheng-Prusoff equation.

SSTR4 Functional Assay (CAMP Inhibition)

To assess the functional activity of Mazisotine as an SSTR4 agonist, a CAMP inhibition assay

is commonly used.

Table 4: SSTR4 Functional Assay Protocol (CAMP Inhibition)
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Step Procedure
Culture a stable cell line overexpressing the
human SSTR4 receptor (e.g., CHO-K1) in
1. Cell Culture

appropriate media. Seed the cells into a 96-well

plate and allow them to adhere overnight.

2. Assay Components

- Forskolin or other adenylate cyclase activator.-
Test compound: Mazisotine at various
concentrations.- Cell lysis buffer and cAMP
detection reagents (e.g., from a commercial
HTRF, ELISA, or LANCE Kkit).

3. Stimulation

Pre-incubate the cells with varying

concentrations of Mazisotine for a short period
(e.g., 15-30 minutes). Then, stimulate the cells
with a fixed concentration of forskolin to induce

cAMP production.

4. Lysis and Detection

Lyse the cells and measure the intracellular
CcAMP concentration using a suitable detection
method, such as Homogeneous Time-Resolved
Fluorescence (HTRF) or an enzyme-linked

immunosorbent assay (ELISA).

5. Data Analysis

Plot the cAMP levels against the concentration
of Mazisotine. Determine the ECso value (the
concentration of Mazisotine that produces 50%
of the maximal inhibition of forskolin-stimulated
cAMP production) using non-linear regression

analysis.

Conclusion

Mazisotine is a well-characterized selective SSTR4 agonist with a clear mechanism of action

involving the inhibition of adenylate cyclase and modulation of other intracellular signaling

pathways. While detailed physicochemical data and specific synthetic and assay protocols are

not fully in the public domain, this guide provides a comprehensive overview of its chemical

nature and biological activity, along with representative methodologies for its study. This
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information serves as a valuable resource for researchers and professionals involved in the
development of novel therapeutics targeting the somatostatin receptor system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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